molecular formula C22H19N3O2 B14120309 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide CAS No. 769148-46-1

2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide

Cat. No.: B14120309
CAS No.: 769148-46-1
M. Wt: 357.4 g/mol
InChI Key: HTPUEJHJXYMTDX-IECGRNSXSA-N
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Description

2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinyl group, a naphthalene ring, and an oxoacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the hydrazinyl intermediate: This step involves the reaction of 2-methyl-3-phenylallylidene with hydrazine under controlled conditions.

    Coupling with naphthalene derivative: The hydrazinyl intermediate is then reacted with a naphthalene derivative to form the final compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the hydrazinyl or oxoacetamide groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(phenyl)-2-oxoacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-2-yl)-2-oxoacetamide: Similar structure but with a different position of the naphthalene ring.

Uniqueness

The uniqueness of 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

769148-46-1

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N'-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C22H19N3O2/c1-16(14-17-8-3-2-4-9-17)15-23-25-22(27)21(26)24-20-13-7-11-18-10-5-6-12-19(18)20/h2-15H,1H3,(H,24,26)(H,25,27)/b16-14+,23-15+

InChI Key

HTPUEJHJXYMTDX-IECGRNSXSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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